[Isopropyl-(4-methylsulfanyl-benzyl)-amino]-acetic acid [Isopropyl-(4-methylsulfanyl-benzyl)-amino]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13413171
InChI: InChI=1S/C13H19NO2S/c1-10(2)14(9-13(15)16)8-11-4-6-12(17-3)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,15,16)
SMILES: CC(C)N(CC1=CC=C(C=C1)SC)CC(=O)O
Molecular Formula: C13H19NO2S
Molecular Weight: 253.36 g/mol

[Isopropyl-(4-methylsulfanyl-benzyl)-amino]-acetic acid

CAS No.:

Cat. No.: VC13413171

Molecular Formula: C13H19NO2S

Molecular Weight: 253.36 g/mol

* For research use only. Not for human or veterinary use.

[Isopropyl-(4-methylsulfanyl-benzyl)-amino]-acetic acid -

Specification

Molecular Formula C13H19NO2S
Molecular Weight 253.36 g/mol
IUPAC Name 2-[(4-methylsulfanylphenyl)methyl-propan-2-ylamino]acetic acid
Standard InChI InChI=1S/C13H19NO2S/c1-10(2)14(9-13(15)16)8-11-4-6-12(17-3)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,15,16)
Standard InChI Key LPOMDUXVEWIWML-UHFFFAOYSA-N
SMILES CC(C)N(CC1=CC=C(C=C1)SC)CC(=O)O
Canonical SMILES CC(C)N(CC1=CC=C(C=C1)SC)CC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₁₃H₁₉NO₂S, with a molecular weight of 253.36 g/mol. Its structure comprises three distinct regions:

  • A 4-methylsulfanylbenzyl group, contributing aromaticity and sulfur-based reactivity.

  • An isopropylamino moiety, introducing steric bulk and potential hydrogen-bonding capabilities.

  • A carboxylic acid terminus, enabling ionization and participation in salt formation or covalent bonding.

The canonical SMILES representation (CC(C)N(CC1=CC=C(C=C1)SC)CC(=O)O) highlights the connectivity of these groups.

Spectral and Physical Properties

While experimental data on melting/boiling points are unavailable, computational predictions suggest moderate lipophilicity (LogP ≈ 3.01), inferred from structurally similar compounds . The methylsulfanyl group (pKa ~10.8 for analogous thioethers) and carboxylic acid (pKa ~4.7) create a zwitterionic potential in aqueous solutions, as observed in related amino acid derivatives .

Table 1: Key Physicochemical Parameters

PropertyValue/DescriptionSource
Molecular FormulaC₁₃H₁₉NO₂S
Molecular Weight253.36 g/mol
Predicted LogP~3.01
Ionizable GroupsCarboxylic acid (pKa ~4.7)

Synthesis and Characterization

Synthetic Pathways

The synthesis of [isopropyl-(4-methylsulfanyl-benzyl)-amino]-acetic acid involves multi-step organic reactions, as outlined in analogous protocols for sulfanylbenzyl-amino acid derivatives. A representative route includes:

  • Benzylation of Isopropylamine:
    Reaction of 4-methylsulfanylbenzyl chloride with isopropylamine in the presence of a base (e.g., K₂CO₃) yields the secondary amine intermediate.

  • Carboxylic Acid Introduction:
    Alkylation of the amine with bromoacetic acid under basic conditions forms the target compound.

This method parallels the synthesis of [(4-chloro-benzyl)-isopropyl-amino]-acetic acid, where DMF and phosphorous trichloride are employed as solvents and catalysts, respectively .

Analytical Validation

  • IR Spectroscopy: Expected peaks include ν(C=O) ~1700 cm⁻¹ (carboxylic acid) and ν(N-H) ~3300 cm⁻¹ (amine) .

  • NMR: The ¹H-NMR spectrum should display aromatic protons (δ 6.8–7.2 ppm), isopropyl methyl groups (δ 1.0–1.2 ppm), and the methylsulfanyl singlet (δ 2.5 ppm).

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